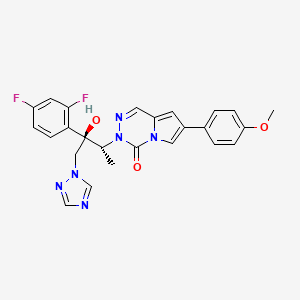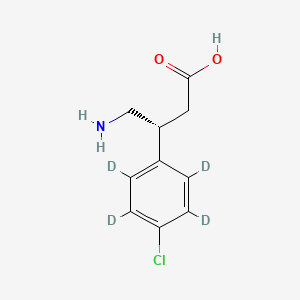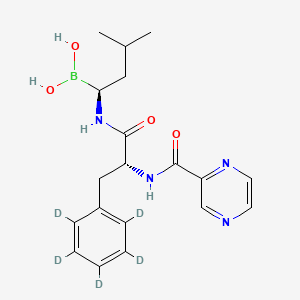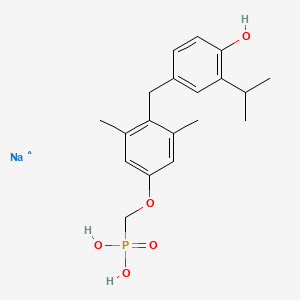
Antifungal agent 31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 31 is a synthetic compound designed to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, providing a crucial tool in the treatment of both superficial and systemic fungal infections. This compound is particularly noted for its efficacy against a wide range of fungal species, making it a valuable asset in medical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like methanol or chloroform, and catalysts such as phosphoric acid or sulfuric acid. The reaction conditions often require controlled temperatures ranging from 25°C to 100°C, depending on the specific step in the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions: Antifungal agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation and alkylation are common substitution reactions that modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures between 25°C and 100°C.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties.
科学研究应用
Antifungal agent 31 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in studies to understand the interaction between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.
作用机制
The mechanism of action of antifungal agent 31 involves the disruption of fungal cell membrane integrity. The compound binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability. This results in the leakage of essential cell contents and ultimately cell death. The molecular targets include enzymes involved in ergosterol biosynthesis, such as squalene epoxidase and lanosterol 14α-demethylase.
相似化合物的比较
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase.
Fluconazole: An azole antifungal that inhibits lanosterol 14α-demethylase.
Amphotericin B: A polyene antifungal that binds to ergosterol, similar to antifungal agent 31.
Uniqueness: this compound is unique in its broad-spectrum activity and its ability to overcome resistance mechanisms that affect other antifungal agents. Its synthetic versatility allows for the creation of various derivatives with enhanced properties, making it a valuable compound in the ongoing fight against fungal infections.
属性
分子式 |
C25H22F2N6O3 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-7-(4-methoxyphenyl)pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C25H22F2N6O3/c1-16(25(35,13-31-15-28-14-30-31)22-8-5-19(26)10-23(22)27)33-24(34)32-12-18(9-20(32)11-29-33)17-3-6-21(36-2)7-4-17/h3-12,14-16,35H,13H2,1-2H3/t16-,25-/m1/s1 |
InChI 键 |
SQVRHWIZZFOWBI-PUAOIOHZSA-N |
手性 SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)




![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


